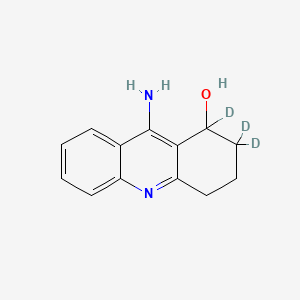

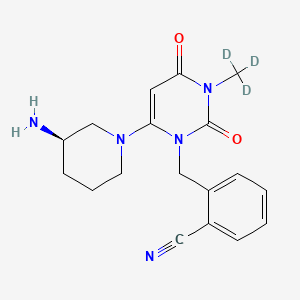

Velnacrine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Velnacrine-d3 is a deuterated derivative of 9-amino-1,2,3,4-tetrahydroacridin-1-ol. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of Alzheimer’s Disease. The incorporation of deuterium atoms enhances its metabolic stability and reduces toxicity compared to its non-deuterated counterpart.

Applications De Recherche Scientifique

Velnacrine-d3 has diverse applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Investigated for its potential as a therapeutic agent in treating Alzheimer’s Disease due to its low toxicity and enhanced stability.

Industry: Utilized in the development of diagnostic tools and imaging agents.

Mécanisme D'action

Target of Action

Velnacrine-d3, also known as 9-Amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol, is a deuterium-labeled variant of Velnacrine . Its primary target is acetylcholinesterase (AChE) , an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine.

Mode of Action

As an AChE inhibitor , this compound works by blocking the action of AChE, thereby increasing the availability of acetylcholine . This results in enhanced cholinergic functions, which are often impaired in conditions like Alzheimer’s disease .

Biochemical Pathways

By inhibiting ache and enhancing cholinergic functions, it likely impacts pathways related to neurotransmission and cognitive function .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . In pharmacokinetic studies in humans, plasma peak levels of Velnacrine were reached within one hour after oral administration, and the drug was rapidly eliminated with a half-life of about two to three hours .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of AChE and the subsequent increase in acetylcholine availability. This can lead to improved learning and memory functions, and it may reverse learning deficits caused by certain conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all impact how this compound works in the body .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Velnacrine-d3 interacts with cholinesterase, an enzyme crucial for nerve function . As a potent cholinesterase inhibitor, this compound enhances cholinergic functions, which can improve learning and memory functions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing cholinergic functions, which can improve learning and memory functions . It can reverse learning deficits caused either by scopolamine or lesions of the nucleus basalis magnocellularis .

Molecular Mechanism

The mechanism of action of this compound involves its role as a cholinesterase inhibitor. By inhibiting this enzyme, this compound enhances cholinergic functions, which can improve learning and memory functions .

Dosage Effects in Animal Models

Studies on Velnacrine have shown that it can improve learning and memory functions in rodents .

Metabolic Pathways

As a cholinesterase inhibitor, it likely interacts with enzymes involved in the metabolism of acetylcholine .

Transport and Distribution

Given its biochemical properties, it likely interacts with transporters or binding proteins involved in the transport of cholinergic compounds .

Subcellular Localization

Given its biochemical properties, it likely localizes to areas of the cell where cholinergic signaling is prominent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol typically involves the deuteration of 9-amino-1,2,3,4-tetrahydroacridin-1-ol. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a deuterium source, a suitable catalyst (such as palladium on carbon), and an appropriate solvent like methanol or DMSO. The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Velnacrine-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of fully reduced acridine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

9-Amino-1,2,3,4-tetrahydroacridin-1-ol: Non-deuterated counterpart with higher toxicity.

Tacrine: Another cholinesterase inhibitor but with significant liver toxicity.

Donepezil: A widely used Alzheimer’s drug with a different mechanism of action.

Uniqueness

Velnacrine-d3 stands out due to its enhanced metabolic stability and reduced toxicity, making it a promising candidate for therapeutic applications.

Propriétés

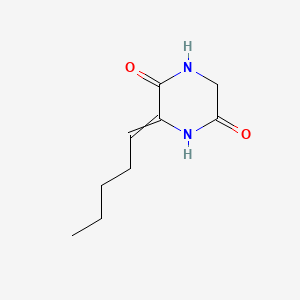

IUPAC Name |

9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)/i7D2,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVVITIHAZBPKB-XGWWUZNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC2=NC3=CC=CC=C3C(=C2C1([2H])O)N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)

![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)